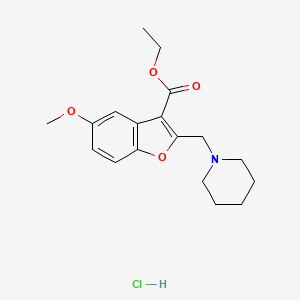

Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride

Description

Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride is a synthetic benzofuran derivative with a piperidinylmethyl substituent at the 2-position and a methoxy group at the 5-position of the benzofuran core. The compound is synthesized via multi-step organic reactions, including alkylation, bromination, and nucleophilic substitution, as evidenced by procedures in the literature . Its hydrochloride salt form enhances solubility and stability for pharmacological evaluation. tuberculosis Polyketide Synthase 13 (Pks13), a critical enzyme for mycobacterial cell wall biosynthesis .

Properties

IUPAC Name |

ethyl 5-methoxy-2-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4.ClH/c1-3-22-18(20)17-14-11-13(21-2)7-8-15(14)23-16(17)12-19-9-5-4-6-10-19;/h7-8,11H,3-6,9-10,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZSBQVMILARPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961344 | |

| Record name | Ethyl 5-methoxy-2-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40963-83-5 | |

| Record name | Ethyl 5-methoxy-2-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile on the benzofuran ring.

Esterification: The carboxylate group is introduced through an esterification reaction, typically involving an alcohol and a carboxylic acid derivative.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: The compound is explored for its potential pharmacological properties, including its activity as an analgesic, anti-inflammatory, or antimicrobial agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound becomes evident when compared to analogs within the benzofuran-3-carboxylate family. Below is a systematic comparison based on synthesis, physicochemical properties, and bioactivity:

Structural Analogues and Substitution Patterns

Key structural variations among similar compounds include:

Notable Observations:

- The 5-methoxy group in the target compound confers greater oxidative stability compared to the 5-hydroxy analog (TAM9), which is prone to phase I metabolism .

- Piperidin-1-ylmethyl at the 2-position (target compound) versus the 4-position (TAM15) significantly impacts binding to Pks13, as steric and electronic environments differ .

Physicochemical Properties

| Property | Target Compound | TAM15 | 25a |

|---|---|---|---|

| LogP (Predicted) | ~3.2 | ~4.1 | ~3.8 |

| Solubility (aq. buffer) | High (HCl salt) | Low | Moderate |

| Melting Point | Not reported | Viscous liquid | Colorless viscous liquid |

Biological Activity

Ethyl 5-methoxy-2-(piperidin-1-ylmethyl)benzofuran-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran core substituted with a methoxy group and a piperidine moiety. Its chemical formula is . The presence of the piperidine ring is significant as it is often associated with enhanced bioactivity in various pharmacological contexts.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

One of the primary areas of research concerning this compound is its role as an inhibitor of GSK-3β, an enzyme implicated in mood disorders such as bipolar disorder. Studies have demonstrated that compounds similar to ethyl 5-methoxy-2-(piperidin-1-ylmethyl)benzofuran-3-carboxylate exhibit IC50 values ranging from 4 to 680 nM against GSK-3β, indicating significant inhibitory potential .

In vivo studies have shown that administration of related compounds can attenuate manic-like behaviors in rodent models, suggesting that these compounds may have therapeutic potential for mood stabilization .

Antitumor Activity

Recent investigations into the antitumor properties of benzofuran derivatives, including ethyl 5-methoxy-2-(piperidin-1-ylmethyl)benzofuran-3-carboxylate, have revealed promising results against various cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects on human leukemia and breast cancer cell lines, with some exhibiting IC50 values lower than those of established chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzofuran structure and the piperidine substituent can significantly influence biological activity. For example, the introduction of different substituents on the benzofuran ring has been shown to enhance or diminish GSK-3β inhibitory activity .

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| Unsubstituted piperidine analogue | 67 | Comparable potency |

| 5-F substituted compound | 30 | Enhanced potency |

| 6-Methoxy derivative | Varies | Maintains potency |

Study on Mood Disorders

A notable study involved testing a series of benzofuran derivatives in a rodent model of mania induced by amphetamine. The results indicated that certain derivatives effectively reduced hyperactivity and improved prepulse inhibition, akin to the effects observed with established mood stabilizers like valproate .

Anticancer Efficacy

In another significant study, derivatives were tested against several cancer cell lines, including MCF-7 and U-937. The results showed that some compounds not only inhibited cell growth but also induced apoptosis through mechanisms involving p53 activation and caspase cleavage .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.